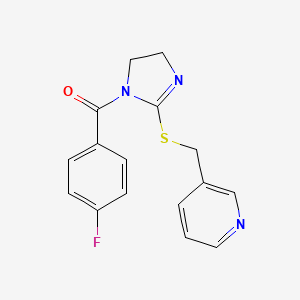
2-(cyclopentylthio)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(cyclopentylthio)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide" is a molecule that appears to be structurally related to various quinoline derivatives, which are of significant interest in medicinal chemistry due to their potential therapeutic applications. Quinoline derivatives have been explored for their anti-cancer properties, particularly as inhibitors of enzymes like methionine synthase (MetS) , and as key intermediates in the synthesis of selective epidermal growth factor receptor (EGFR) kinase inhibitors . Additionally, the cyclization reactions involving quinoline precursors have been studied for the synthesis of complex polycyclic structures .
Synthesis Analysis
The synthesis of quinoline derivatives can involve various strategies, including the use of dicyclohexylcarbodiimide (DCC) and azide coupling methods , photochemically induced cyclization , and cyclization of aminophenyl-ethanone with N,N-dimethylformamide dimethylacetal . These methods demonstrate the versatility in synthetic approaches to access the quinoline scaffold, which is central to the compound of interest. The synthesis of related compounds has been optimized to improve yields and purity, as evidenced by a practical synthetic route yielding a product with greater than 99% purity by HPLC .
Molecular Structure Analysis
Quinoline derivatives often exhibit complex molecular structures with multiple substituents that can influence their biological activity. For instance, the crystal structure of a related compound revealed a non-planar cyclohexene ring and the presence of intramolecular hydrogen bonding, which can affect the molecule's conformation and, consequently, its interaction with biological targets . The molecular modeling studies of quinoline derivatives as MetS inhibitors also highlight the importance of the three-dimensional arrangement of atoms for effective binding to the enzyme's active site .
Chemical Reactions Analysis
The reactivity of quinoline derivatives can be influenced by the presence of functional groups such as cyano, ethoxy, and acetamide moieties. For example, the reaction of cyanothioacetamide with cycloalkanones has been shown to be non-regiospecific, leading to mixtures of pyridine-thione derivatives . This indicates that the compound of interest may also participate in various chemical reactions, potentially leading to a range of products depending on the reaction conditions and the nature of the reactants.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are closely related to their structural features. The presence of substituents like chlorophenyl groups can influence the molecule's polarity, solubility, and crystalline structure . The intramolecular hydrogen bonding observed in the crystal structure analysis can also impact the melting point and stability of the compound . These properties are crucial for the compound's behavior in biological systems and its potential as a therapeutic agent.
特性
IUPAC Name |
2-cyclopentylsulfanyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-19-15-8-7-13(10-12(15)6-9-17(19)21)18-16(20)11-22-14-4-2-3-5-14/h7-8,10,14H,2-6,9,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNGSVLVSOXUAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CSC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopentylthio)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[2-amino-5-(4-methoxyphenoxy)-1H-pyrimidin-6-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone](/img/structure/B3019128.png)
![Propan-2-yl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B3019130.png)
![1-(o-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3019131.png)

![tert-butyl N-{3-[(3-hydroxypyrrolidin-1-yl)methyl]phenyl}carbamate](/img/structure/B3019135.png)
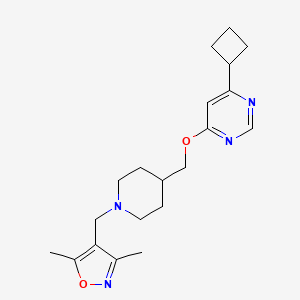
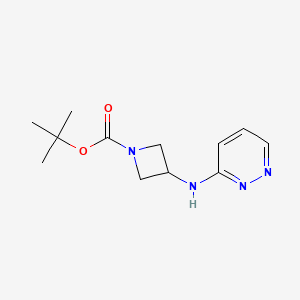
![N-(4-acetylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B3019138.png)
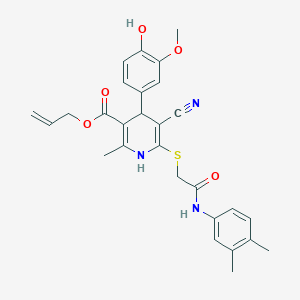
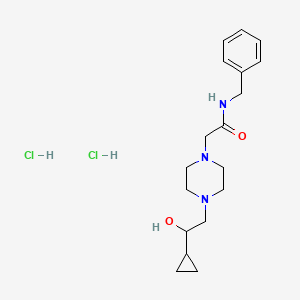
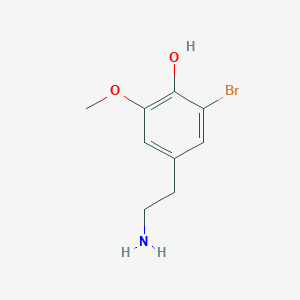
![methyl 6-chloro-2-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B3019145.png)
![2-{[2,2-Bis(4-chlorophenyl)-2-hydroxyethyl]amino}-1,1-bis(4-chlorophenyl)-1-ethanol](/img/structure/B3019146.png)
